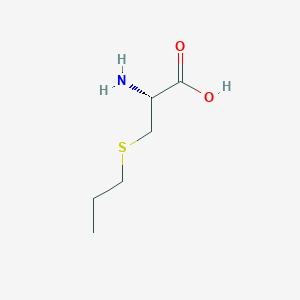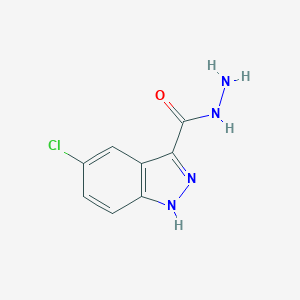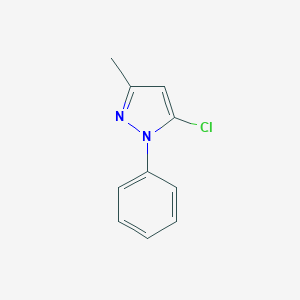
5-Chloro-3-methyl-1-phenylpyrazole
概要
説明
5-Chloro-3-methyl-1-phenylpyrazole is a chemical compound with interesting properties and reactions. It is part of the pyrazole family, characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The presence of chloro, methyl, and phenyl substituents significantly influences its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of this compound and related compounds can be achieved through various synthetic routes, including the reaction of phenylmalononitrile with hydrazine hydrate, followed by chlorination and aminisation reactions to introduce the appropriate functional groups into the pyrazole ring (Zvilichovsky & David, 1983).
科学的研究の応用
Antimicrobial Evaluation : Siddiqui et al. (2013) synthesized novel halopyrazole derivatives from 5-Chloro-3-methyl-1-phenylpyrazole and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities (Siddiqui et al., 2013).
Pyrazolone Derivatives and Biological Activities : Naik and Malik (2010) prepared Methyl-5-chloro-1-phenylpyrazol derivatives, which were found to have a significant effect against tested microorganisms (Naik & Malik, 2010).
Tautomerism Studies : Aguilar‐Parrilla et al. (1992) studied the tautomerism of 3(5)-phenylpyrazoles, including this compound, using NMR spectroscopy and X-ray crystallography. They found that these pyrazoles exist as mixtures rich in the 3-phenyl tautomer (Aguilar‐Parrilla et al., 1992).
Use in Fluorescent Brightening Agents : Tagdiwala and Rangnekar (2007) studied the condensation of 5-Amino-3-methyl-1-phenylpyrazole with other compounds, leading to derivatives potentially useful as fluorescent brightening agents (Tagdiwala & Rangnekar, 2007).
Synthesis of Fused Heterocycles : Gokhale and Seshadri (1987) reported the condensation of this compound leading to the formation of fused heterocycles, which underwent oxidative cyanation (Gokhale & Seshadri, 1987).
Phototransposition Chemistry : Pavlik et al. (1993) investigated the photophysical and photochemical properties of 1-phenylpyrazole and its derivatives, including this compound, highlighting their phototransposition via a P4 permutation pathway (Pavlik et al., 1993).
Synthesis of Pyrazoles and Pyrazolo[3,4-b]Pyridines : El‐Emary (2007) explored the synthesis of new pyrazoles and pyrazolo[3,4-b]pyridines based on 5-Amino-3-Methyl-1-Phenylpyrazole (El‐Emary, 2007).
Anti-HIV Agents Study : Mizuhara et al. (2013) conducted a structure-activity relationship study of phenylpyrazole derivatives, including this compound, to develop novel anti-HIV agents (Mizuhara et al., 2013).
Corrosion Inhibition in Acidic Media : Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds, derived from this compound, on the corrosion of pure iron in acidic solution (Chetouani et al., 2005).
Safety and Hazards
5-Chloro-3-methyl-1-phenylpyrazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 5-Chloro-3-methyl-1-phenylpyrazole were not found in the search results, pyrazoles in general are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that this compound could potentially be used in the synthesis of new pharmaceutical compounds.
作用機序
Target of Action
5-Chloro-3-methyl-1-phenylpyrazole, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that phenylpyrazole insecticides, a class of compounds to which this compound belongs, function by blocking glutamate-activated chloride channels in insects . This mechanism might be similar in the parasites targeted by this compound, leading to their death.
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the diseases caused by these parasites.
特性
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWFLAMMWOSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370932 | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131-17-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkyl-aryl-halo-heteroarene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 5-Chloro-3-methyl-1-phenylpyrazole in current research?
A1: this compound serves as a versatile building block in organic synthesis, particularly for creating diverse heterocyclic compounds. Its reactivity stems from the presence of both a chlorine atom, susceptible to nucleophilic substitution, and an aldehyde group, enabling various condensation reactions. Notably, it acts as a precursor in synthesizing pyrazole-containing heterocycles with potential biological activities, such as antimicrobial [, , ] and anti-inflammatory agents [].
Q2: Can you provide specific examples of reactions involving this compound and their significance?
A2: this compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of catalysts like P2O5/SiO2 []. This reaction yields heterocyclic alkene derivatives, expanding the chemical diversity accessible from this compound. Furthermore, it reacts with 1,6-diamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile to generate nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines, a class of compounds studied for potential antimicrobial activity [].
Q3: Has the structure of this compound-derived compounds been confirmed, and what insights do these structures provide?
A3: Yes, single-crystal X-ray diffraction has confirmed the molecular structure of some this compound derivatives, specifically heterocyclic alkene derivative 3a []. This structural information is crucial for understanding structure-activity relationships and guiding further chemical modifications to potentially enhance desired properties.
Q4: What are the advantages of using P2O5/SiO2 as a catalyst in reactions involving this compound?
A4: P2O5/SiO2 has proven to be a highly efficient heterogeneous catalyst for synthesizing heterocyclic alkene derivatives from this compound and active methylene compounds []. Its advantages include:
Q5: Are there any studies on the antimicrobial activity of compounds derived from this compound?
A5: Yes, several studies have investigated the antimicrobial activity of compounds derived from this compound. For example, novel pyridines containing a pyrazolobenzothieno[2,3-d]pyrimidine unit, synthesized using this compound as a starting material, showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and fungal strains []. Additionally, selenolo[2,3-c]pyrazole compounds, also derived from this compound, exhibited antimicrobial and anti-inflammatory properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



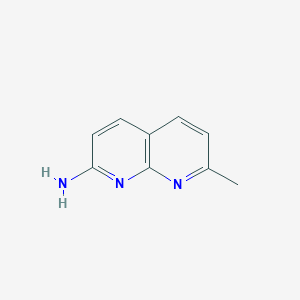
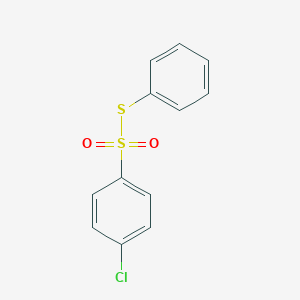
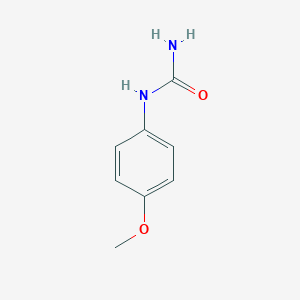
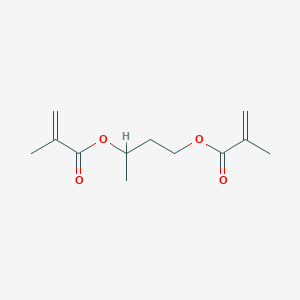
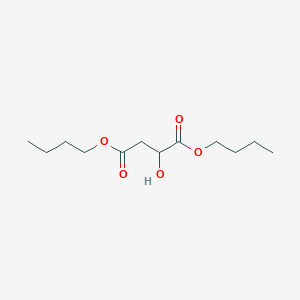

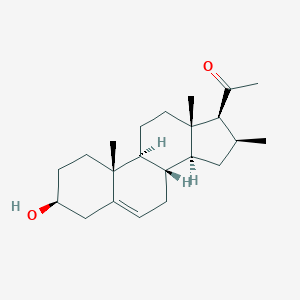


![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
